BenchChemオンラインストアへようこそ!

8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

Medicinal Chemistry Spirocyclic Building Blocks Physicochemical Properties

Choose this compound for its ≥97% purity—surpassing the 95% typical of commercial analogs—reducing impurity carry-over in multi-step syntheses. Featuring the tetrahydropyran-4-carbonyl substituent at the 8-position on the 2,8-diazaspiro[4.5]decane core, it delivers 4 HBA for enhanced hinge-region interactions in RIPK1 ATP-binding pocket studies. With only 2 rotatable bonds and a cLogP ~0.2, this rigid, polarity-balanced scaffold is ideal for fragment-based screening and CNS drug programs where excessive lipophilicity must be avoided.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
Cat. No. B7942105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESC1COCCC1C(=O)N2CCC3(CC2)CC(=O)NC3
InChIInChI=1S/C14H22N2O3/c17-12-9-14(10-15-12)3-5-16(6-4-14)13(18)11-1-7-19-8-2-11/h11H,1-10H2,(H,15,17)
InChIKeyXMMMYBJKNNUEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one: A Core Spirocyclic Building Block for Medicinal Chemistry


8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one (CAS 1467843-97-5) is a functionalized spirocyclic building block featuring a 2,8-diazaspiro[4.5]decane core with a tetrahydropyran-4-carbonyl substituent at the 8-position . The scaffold belongs to a class of compounds that have been investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and as modulators of other therapeutic targets . Its molecular formula is C14H22N2O3 with a molecular weight of 266.34 g/mol .

Why 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one Cannot Be Replaced by a Generic Spirocyclic Analog


The 2,8-diazaspiro[4.5]decan-3-one core is a privileged scaffold in medicinal chemistry, but subtle variations in the substituent at the 8-position can profoundly alter physicochemical properties, target engagement, and downstream biological activity . For instance, exchanging the tetrahydropyran-4-carbonyl group for a simple alkyl or benzyl substituent changes the hydrogen-bonding capacity, lipophilicity, and conformational flexibility of the molecule, which can translate into differential solubility, permeability, and protein-binding profiles . Procurement of a generic diazaspiro building block without verifying the specific substitution pattern therefore carries a high risk of obtaining a compound with divergent reactivity and biological performance.

Quantitative Differentiation Evidence for 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one


Higher Molecular Complexity and Hydrogen-Bonding Capacity Relative to Simple Alkyl-Substituted Analogs

The target compound incorporates an additional ether oxygen and carbonyl group compared to 8-methyl-2,8-diazaspiro[4.5]decan-3-one, increasing the hydrogen bond acceptor (HBA) count from 2 to 4 . This elevated HBA capacity is expected to enhance aqueous solubility and modulate target-binding interactions in a manner distinct from simpler 8-alkyl congeners.

Medicinal Chemistry Spirocyclic Building Blocks Physicochemical Properties

Enhanced Structural Rigidity Compared to 8-Benzyl-Substituted Analogs

The tetrahydropyran-4-carbonyl group in the target compound is directly attached via a carbonyl linker, resulting in a more conformationally restricted system than analogs such as 2-benzyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one, where the tetrahydropyran ring is linked through a methylene bridge . The carbonyl connection reduces the number of rotatable bonds by 1 compared to the methylene-linked analog, which is predicted to decrease entropic penalty upon target binding.

Conformational Analysis Ligand Design Spirocyclic Scaffolds

Higher Reported Purity Specification (97%) Versus Common 95% Purity of Closely Related Commercial Analogs

Multiple suppliers list the target compound at a minimum purity of 97% . In contrast, structurally similar analogs such as 2-[(2E)-3-phenyl-2-propen-1-yl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one are commonly offered at 95% purity . This 2-percentage-point difference reduces the maximum allowable impurity burden from 5% to 3%, which is significant when the compound is used as a key intermediate in multi-step syntheses or in sensitive biological assays.

Chemical Procurement Purity Specification Quality Control

Class-Level RIPK1 Inhibitory Potential Shared with the 2,8-Diazaspiro[4.5]decan-3-one Scaffold

While no direct RIPK1 inhibition data is available for the target compound itself, the 2,8-diazaspiro[4.5]decan-3-one core has been validated as a RIPK1 inhibitor scaffold. For example, the closely related 8-methyl-2,8-diazaspiro[4.5]decan-3-one has been reported to inhibit RIPK1 and reduce necroptotic cell death . The target compound, bearing a hydrogen-bond-rich tetrahydropyran-4-carbonyl group, is hypothesized to engage the kinase hinge region more effectively than simple 8-alkyl derivatives, though confirmatory data are needed.

RIPK1 Inhibition Necroptosis Inflammatory Disease

Priority Application Scenarios for 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one


SAR Exploration of RIPK1 Kinase Inhibitors for Necroptosis-Related Diseases

The 2,8-diazaspiro[4.5]decan-3-one scaffold is a recognized pharmacophore for RIPK1 inhibition . The target compound, with its tetrahydropyran-4-carbonyl group, provides an enhanced hydrogen-bonding network (4 HBA vs. 2 for simple 8-alkyl analogs) , making it a privileged intermediate for structure-activity relationship (SAR) studies aimed at optimizing hinge-region interactions in the RIPK1 ATP-binding pocket.

Conformationally Restricted Fragment-Based Drug Discovery (FBDD)

With only 2 rotatable bonds—one fewer than the methylene-linked analog 2-benzyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one —this compound exhibits higher conformational pre-organization. This property is highly valued in fragment-based screening, where rigid fragments typically yield more interpretable SAR and higher ligand efficiency.

High-Purity Building Block for Multi-Step Medicinal Chemistry Synthesis

Supplied at a minimum purity of 97% , this compound carries a lower impurity burden than the 95% purity typical of closely related commercial analogs. This is critical for multi-step synthetic sequences where carry-over impurities can accumulate and confound biological assay results.

Design of Spirocyclic Probes with Tuned Lipophilicity for CNS Programs

The tetrahydropyran-4-carbonyl group introduces polarity (cLogP ~0.2) while maintaining a compact spirocyclic framework. This balanced lipophilicity profile is particularly attractive for central nervous system (CNS) drug discovery programs, where excessive lipophilicity is associated with off-target toxicity and poor metabolic stability .

Quote Request

Request a Quote for 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.